molecular formula C17H20N2O7S B2703772 methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate CAS No. 1206999-72-5

methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate

Cat. No.: B2703772
CAS No.: 1206999-72-5
M. Wt: 396.41
InChI Key: MIPZFBBMPJUGIF-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its complex structure, which includes a furan ring, a benzamido group, and a dimethylsulfamoyl moiety. Its unique chemical properties make it valuable in drug synthesis, bioconjugation, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the furan ring with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a drug candidate due to its unique pharmacophore.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)thiophen-2-yl)methoxy)benzamido)acetate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)pyrrole-2-yl)methoxy)benzamido)acetate: Contains a pyrrole ring, offering different electronic properties.

Uniqueness

Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate is unique due to the presence of the furan ring, which imparts distinct reactivity and stability compared to its thiophene and pyrrole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric properties.

Properties

IUPAC Name

methyl 2-[[2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O7S/c1-19(2)27(22,23)16-9-8-12(26-16)11-25-14-7-5-4-6-13(14)17(21)18-10-15(20)24-3/h4-9H,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPZFBBMPJUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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